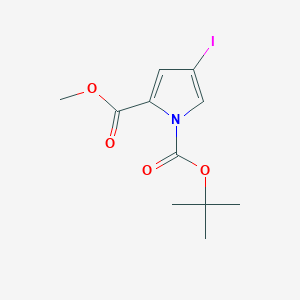

1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate

Vue d'ensemble

Description

1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate is a chemical compound with the molecular formula C11H14INO4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Méthodes De Préparation

The synthesis of 1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate typically involves the iodination of a pyrrole derivative. One common method involves the reaction of 1-tert-butyl 2-methyl pyrrole-1,2-dicarboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products. For example, oxidation can yield pyrrole-2,3-dicarboxylates, while reduction can produce pyrrolidines.

Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Applications De Recherche Scientifique

1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its derivatives may exhibit interesting biological activities, including antimicrobial and anticancer properties.

Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of drugs targeting specific molecular pathways.

Industry: The compound’s derivatives can be used in the production of materials with specific properties, such as polymers and dyes.

Mécanisme D'action

The mechanism of action of 1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. These interactions can modulate biological pathways, leading to desired effects. For example, in medicinal chemistry, the compound’s derivatives may inhibit specific enzymes involved in disease processes.

Comparaison Avec Des Composés Similaires

1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate can be compared with other pyrrole derivatives, such as:

1-tert-butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate: Similar in structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity.

1-tert-butyl 2-methyl 4-chloro-1H-pyrrole-1,2-dicarboxylate: Another halogenated derivative with chlorine. Its properties and applications may vary compared to the iodine derivative.

1-tert-butyl 2-methyl 4-fluoro-1H-pyrrole-1,2-dicarboxylate: The fluorine derivative may have unique electronic properties and reactivity.

The uniqueness of this compound lies in its iodine atom, which can participate in specific reactions and interactions that other halogenated derivatives may not.

Activité Biologique

1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate (CAS No. 170100-69-3) is a synthetic organic compound that has garnered attention for its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Composition

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNOI

- Molecular Weight : 328.14 g/mol

- IUPAC Name : this compound

The compound features a pyrrole ring substituted with a tert-butyl group, a methyl group, and an iodine atom, which contributes to its reactivity and potential biological activity.

Physical Properties

- Purity : ≥97%

- Appearance : Solid or semi-solid form

- Storage Conditions : Should be stored in a dry environment at temperatures between 2°C and 8°C.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

A study on related pyrrole derivatives demonstrated their ability to scavenge free radicals effectively and protect cellular components from oxidative damage . The antioxidant activity was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, revealing that these compounds can significantly reduce oxidative stress markers in vitro.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored in various studies. Pyrrole derivatives have shown promise in inhibiting pro-inflammatory cytokines and enzymes such as COX-2 (cyclooxygenase-2), which are involved in the inflammatory response . This suggests that this compound may be beneficial in treating inflammatory conditions.

Neuroprotective Effects

Neuroprotective studies have highlighted the ability of similar compounds to protect neuronal cells from apoptosis induced by oxidative stress. For instance, research involving SH-SY5Y neuroblastoma cells demonstrated that certain pyrrole derivatives could enhance cell viability against oxidative insults by activating survival signaling pathways such as ERK/MAPK and PI3K/Akt . This indicates a potential therapeutic application for neurodegenerative diseases.

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Studies have shown that pyrrole derivatives can induce apoptosis in cancer cell lines while sparing normal cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of tumor growth factors .

Case Study 1: Neuroprotection Against Oxidative Stress

In a controlled laboratory study, SH-SY5Y cells were treated with tert-butyl hydroperoxide (TBHP), an oxidative stress inducer. The results indicated that treatment with related pyrrole compounds significantly reduced cell death and apoptosis markers. The protective effect was attributed to the activation of ERK and Akt signaling pathways, highlighting the neuroprotective potential of pyrrole derivatives .

Case Study 2: Anticancer Efficacy

In another investigation, various pyrrole derivatives were tested against human cancer cell lines. The study found that these compounds inhibited cell proliferation and induced apoptosis through caspase activation. Notably, the presence of iodine in the structure enhanced the anticancer activity compared to non-substituted analogs .

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-methyl 4-iodopyrrole-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKZDUOPFMNJSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=C1C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.